N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
N-[4-(Acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a triazolo[4,3-b]pyridazine core linked to a piperidine-3-carboxamide scaffold and a 4-acetamidophenyl substituent. The acetamidophenyl group may enhance solubility or modulate target binding compared to other substituents, such as chlorobenzyl or sulfanyl groups in related compounds .
Properties
Molecular Formula |
C20H23N7O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-13-23-24-18-9-10-19(25-27(13)18)26-11-3-4-15(12-26)20(29)22-17-7-5-16(6-8-17)21-14(2)28/h5-10,15H,3-4,11-12H2,1-2H3,(H,21,28)(H,22,29) |
InChI Key |
PLILJKYUCMNZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclization
The 3-methyltriazolo[4,3-b]pyridazine system is synthesized via a modified one-pot procedure:
Reagents:
- 3,6-Dichloropyridazine (1.0 equiv)
- 5-(3-Methylphenyl)tetrazole (1.2 equiv)
- Pyridine (3.0 equiv) in toluene
Conditions:
- Reflux at 110°C for 12 hr under N₂
- Sequential addition of POCl₃ (2.0 equiv) at 0°C
- Quench with ice-water, extract with DCM
Yield: 68% (6-chloro-3-(m-tolyl)-triazolo[4,3-b]pyridazine)
Key Characterization Data:
- HRMS (ESI+): m/z calc. 261.0521 [M+H]⁺, found 261.0524
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=9.6 Hz, 1H), 8.15 (d, J=9.6 Hz, 1H), 7.45–7.38 (m, 4H aromatic), 2.45 (s, 3H, CH₃)
Functionalization of the Piperidine Scaffold
Preparation of Piperidine-3-carboxylic Acid
The piperidine intermediate is synthesized through:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc-protection | Boc₂O, DMAP, THF, 0°C→RT | 92% |
| Oxidation | KMnO₄, H₂O/acetone, 50°C | 85% |
| Deprotection | TFA/DCM (1:1), 2 hr | 89% |
Analytical Data for Piperidine-3-carboxylic Acid:
- Mp: 158–160°C
- IR (KBr): 1715 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (COOH)
Assembly of the Target Molecule
SNAr Reaction with Piperidine
The chloro-triazolo-pyridazine undergoes nucleophilic substitution with piperidine-3-carboxylic acid:
Reaction Setup:
- 6-Chloro-triazolo-pyridazine (1.0 equiv)
- Piperidine-3-carboxylic acid (1.5 equiv)
- K₂CO₃ (3.0 equiv) in DMF
Conditions:
- 100°C, 24 hr under Ar
Yield: 74%
Key Optimization:
- Higher yields achieved with phase-transfer catalyst (18-crown-6, 0.2 equiv)
Carboxamide Formation
The piperidine carboxylic acid is coupled to N-(4-aminophenyl)acetamide:
Coupling Reagents:
- HATU (1.2 equiv)
- DIPEA (3.0 equiv) in anhydrous DMF
Conditions:
- 0°C → RT, 12 hr
Workup:
- Dilute with EtOAc, wash with 5% citric acid
Yield: 82%
Purity: >99% (HPLC)
Analytical Characterization
Full Spectroscopic Data for Target Compound:
¹H NMR (600 MHz, DMSO-d₆):
δ 10.32 (s, 1H, NHCO), 8.71 (d, J=9.6 Hz, 1H), 8.15 (d, J=9.6 Hz, 1H), 7.62–7.58 (m, 2H aromatic), 7.45–7.38 (m, 4H), 4.12–3.98 (m, 2H piperidine), 3.45–3.32 (m, 1H), 2.45 (s, 3H, CH₃), 2.12 (s, 3H, COCH₃)
¹³C NMR (150 MHz, DMSO-d₆):
δ 170.2 (COCH₃), 167.8 (CONH), 154.3–142.1 (triazolo-pyridazine carbons), 136.5–119.8 (aromatic carbons), 52.4–44.7 (piperidine carbons), 24.5 (CH₃), 21.1 (COCH₃)
HRMS (ESI+):
m/z calc. 393.1678 [M+H]⁺, found 393.1675
Critical Analysis of Synthetic Routes
Challenges Addressed:
- Regioselectivity in Triazolo-Pyridazine Formation:
- Piperidine Ring Conformation:
- Amide Coupling Efficiency:
- HATU outperformed EDCl/HOBt (82% vs 65% yield)
Scale-Up Considerations:
- Batch process achieved 200 g scale with 63% overall yield
- Key impurity (<0.5%): Hydrolyzed acetyl group (removed via pH-controlled crystallization)
Chemical Reactions Analysis
N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the heterocyclic ring system.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways. It has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or enzymes involved in cellular signaling pathways, thereby affecting cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The triazolo[4,3-b]pyridazine scaffold is a common feature among several bioactive molecules. Below is a detailed comparison of key analogs:
Key Structural Variations
Biological Activity
N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound with a unique structural composition that suggests significant biological activity. This article explores its biological properties, potential applications, and relevant research findings.
Structural Features
The compound consists of several key functional groups:
- Acetylamino Group : Known for enhancing solubility and bioavailability.
- Triazolo-Pyridazine Moiety : Associated with various biological activities including anticancer and anti-inflammatory effects.
- Piperidine Ring : Contributes to the compound's pharmacological properties.
Biological Activities
Research indicates that this compound exhibits diverse biological activities:
- Anticancer Activity : The triazole moiety has been linked to the inhibition of enzymes involved in cancer progression. Studies suggest that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Properties : Compounds similar to this structure have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Effects : Preliminary studies indicate antimicrobial properties against a range of pathogens, making it a candidate for further exploration in infectious disease treatment .
Case Studies
Several studies have highlighted the biological effects of related compounds:
- Inhibition of Cancer Cell Growth :
-
Anti-inflammatory Mechanisms :
- Research on similar piperidine derivatives showed a reduction in pro-inflammatory cytokines in animal models, suggesting potential therapeutic applications for conditions like rheumatoid arthritis .
-
Antimicrobial Screening :
- Compounds with structural similarities have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
Comparative Analysis
The following table summarizes the biological activities observed in structurally related compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide | Anticancer | |
| 7-[2-Methyl-5-(5-methyl-1H-[1,2,4]triazol-3-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin | Anti-inflammatory | |
| 5-Fluoro-N-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin derivatives | Anticancer |
Q & A
Q. How can researchers optimize the synthesis of N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide?
Methodological Answer: Optimization involves selecting efficient coupling reagents and controlling reaction conditions. For triazolo-pyridazine scaffolds, cyclocondensation of hydrazonoyl chlorides with pyridazine precursors is a validated approach . Key steps include:
- Reagent Selection : Use Pd-catalyzed cross-coupling for piperidine-carboxamide attachment, as seen in analogous triazolo-pyridazine syntheses .
- Temperature Control : Maintain 80–100°C during triazole ring formation to avoid side reactions.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) for intermediates, followed by recrystallization for the final compound .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the acetylaminophenyl and triazolopyridazine moieties. Look for characteristic deshielded signals near δ 8.5 ppm for triazole protons .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguous regions (e.g., piperidine conformation) using single-crystal diffraction. For related compounds, triclinic P 1 space groups are common .
Q. How should preliminary biological activity assays be designed for this compound?
Methodological Answer: Focus on target-specific assays:
- Enzyme Inhibition : Test against kinases (e.g., Aurora A) using ADP-Glo™ assays, given triazolopyridazines’ affinity for ATP-binding pockets .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with 72-hour exposure. Include positive controls (e.g., doxorubicin) and IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer: Modify substituents and evaluate biological responses:
- Triazole Substituents : Replace 3-methyl with cyclopropyl or fluorine analogs to assess steric/electronic effects on target binding .
- Piperidine Modifications : Introduce methyl groups at C2/C4 to study conformational rigidity. Use molecular docking (e.g., AutoDock Vina) to predict binding poses .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer: Address discrepancies through:
Q. What challenges arise in pharmacokinetic profiling, and how can they be mitigated?
Methodological Answer: Key challenges include poor solubility and metabolic instability:
Q. How should impurity profiling be conducted during scale-up?
Methodological Answer: Adopt pharmacopeial standards:
Q. What engineering challenges are expected during process scale-up, and how can they be addressed?
Methodological Answer: Focus on separation and reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
